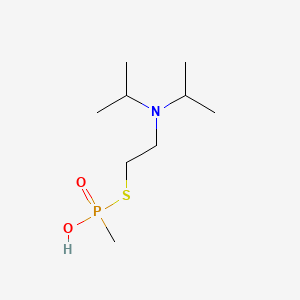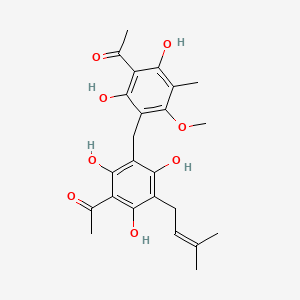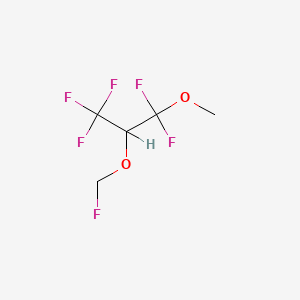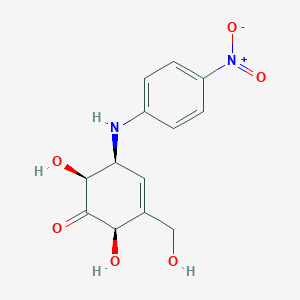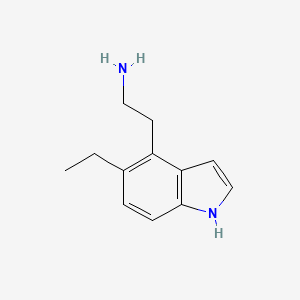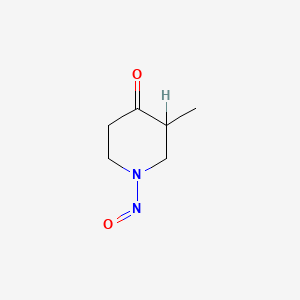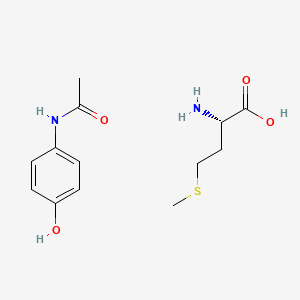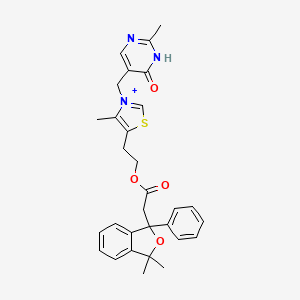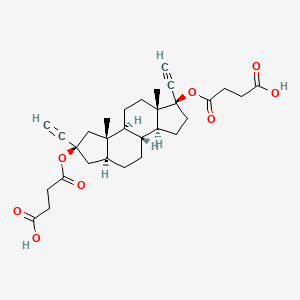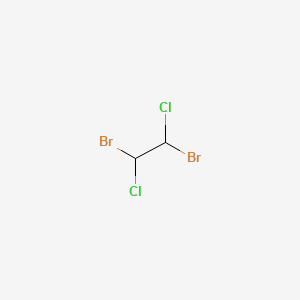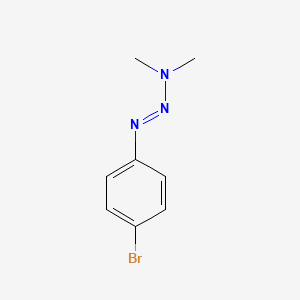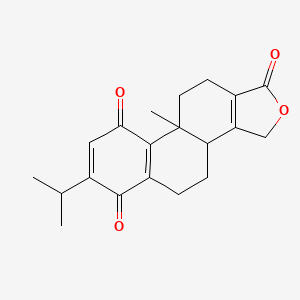
Triptoquinonide
Übersicht
Beschreibung
Triptoquinonide is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and Tripterygium doianum with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties : Triptoquinonide, specifically Triptoquinone A (TQA), has shown potential in suppressing nitric oxide production, which is significant in inflammation. It inhibits smooth muscle relaxation and cyclic GMP levels increase by nitric oxide in L-arginine-induced relaxation experiments. TQA suppresses IL-1 beta and inducible nitric oxide synthase (iNOS) mRNA expression, without directly inhibiting NO radicals and iNOS enzyme. Its effectiveness in suppressing iNOS gene expression is comparable to dexamethasone, a known anti-inflammatory drug, suggesting its potential as an anti-inflammatory agent (Niwa et al., 1996).
Synthesis and Chemical Properties : The first enantioselective total synthesis of Triptoquinonide was achieved, providing insight into its chemical properties. This synthesis involved key steps like lanthanide triflate-catalyzed oxidative radical cyclization. Understanding the synthetic pathway of Triptoquinonide is crucial for its potential pharmaceutical applications (Yang et al., 2000).
Autophagy and Apoptosis : Triptoquinonide has been linked to the induction of autophagy, a cellular self-digestion process, which plays a role in its cytotoxic effects. In studies involving cardiomyocytes, it was found that augmentation of autophagy could ameliorate detrimental effects induced by Triptoquinonide, suggesting a complex interaction between autophagy, apoptosis, and Triptoquinonide-induced cellular damage (Zhou et al., 2015).
Cardiotoxicity Mechanisms : Investigations into Triptoquinonide's cardiotoxicity revealed its dependency on p53 activation. Triptoquinonide induced DNA damage by inhibiting RNA polymerase, leading to p53 activation and mitochondrial dysfunction, contributing to its cardiotoxic effects. Understanding these mechanisms is vital for mitigating adverse effects in clinical applications (Xi et al., 2018).
MicroRNA and Biomarkers in Cardiotoxicity : Studies have shown changes in microRNA expression in response to Triptoquinonide-induced acute cardiotoxicity. This suggests the potential of microRNAs and related proteins as biomarkers for early warning of cardiotoxicity, which is crucial for preventing irreversible myocardial injury (Wang et al., 2019).
Protective Autophagy in Cancer Cells : Triptoquinonide has been observed to induce protective autophagy in prostate cancer cells, suggesting its application in cancer treatment. The mechanism involves stimulating the endoplasmic reticulum stress response, leading to intracellular accumulation of calcium and activation of the CaMKKβ-AMPK signaling pathway, inhibiting mTOR and activating ULK1 and Beclin 1. This indicates the potential of combining Triptoquinonide with autophagy inhibitors for therapeutic strategies in cancer treatment (Zhao et al., 2015).
Antiangiogenic Activity : Triptoquinonide has demonstrated significant antiangiogenic activities, supporting its therapeutic use for angiogenesis diseases like cancer. It reduces mRNA expression of angiopoietin and tie2 in zebrafish, indicating involvement in the angpt2/tie2 signaling pathway, which is critical in angiogenesis (He et al., 2009).
Neuroprotective Effects : Triptoquinonide's neuroprotective effects in cerebral ischemia were investigated, showing a reduction in ischemic lesion volume and neuronal cell death. This effect is linked to the inhibition of apoptosis and activation of the PI3K/Akt/mTOR pathway, suggesting its potential as a neuroprotective agent (Li et al., 2015).
Expanding Pharmacological Functions : Triptoquinonide has been recognized for its anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activities. It is used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and tumors. The cellular targets of Triptoquinonide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, have been demonstrated. However, its clinical use is limited due to severe toxicity and water-insolubility (Liu, 2011).
Toxicity and Molecular Mechanisms : The toxicity of Triptoquinonide has been studied extensively, revealing its association with various organ injuries and cellular toxic effects such as membrane damage, mitochondrial disruption, and apoptosis. Understanding these mechanisms provides insights into mitigating its toxic effects in clinical settings (Xi et al., 2017).
Eigenschaften
IUPAC Name |
9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTABFBXCBBJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317629 | |
| Record name | NSC319487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9b-Methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |
CAS RN |
81478-15-1 | |
| Record name | NSC319487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC319487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



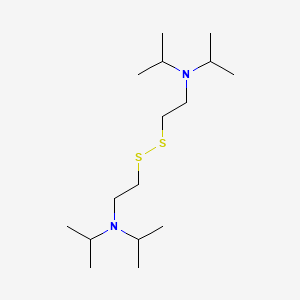
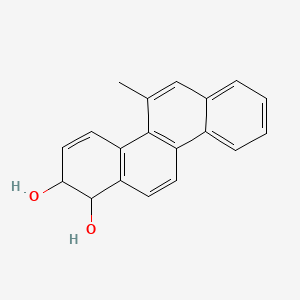
![1-[Ethyl(nitroso)amino]ethyl acetate](/img/structure/B1202192.png)
